{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups. The primary International Union of Pure and Applied Chemistry designation is this compound, which precisely describes the connectivity between the benzodioxole ring system, the 1,2,4-oxadiazole heterocycle, and the methylamine moiety. Alternative nomenclature systems have been employed in the literature, with one commonly encountered variant being (5-(Benzo[d]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. This alternative designation emphasizes the benzo[d]dioxol nomenclature system, which explicitly indicates the ring fusion pattern and the position of the oxygen atoms within the heterocyclic framework.
The Chemical Abstracts Service registry number for this compound is 1185302-68-4, providing a unique identifier that facilitates unambiguous chemical communication across databases and literature sources. The corresponding free base form of this compound, lacking the hydrochloride salt, possesses the Chemical Abstracts Service number 1119452-20-8. Various commercial suppliers and chemical databases have adopted different synonymous designations, including the abbreviated form [5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-methylamine hydrochloride. The systematic nomenclature reflects the hierarchical naming principles established by the International Union of Pure and Applied Chemistry, prioritizing the most complex heterocyclic system as the parent structure while treating the amine functionality as a substituent group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₀H₁₀ClN₃O₃, representing the complete salt form including the hydrochloride counterion. This formula accounts for ten carbon atoms forming the benzodioxole and oxadiazole ring systems along with the methylene bridge, ten hydrogen atoms distributed across the aromatic and aliphatic portions of the molecule, one chloride anion from the hydrochloride salt formation, three nitrogen atoms comprising the oxadiazole ring and the primary amine group, and three oxygen atoms present in the benzodioxole ring system. The molecular weight calculations for the hydrochloride salt consistently report values of approximately 255.66 grams per mole, with slight variations in the literature reflecting different rounding conventions. Specifically, sources report molecular weights ranging from 255.6577 to 255.66 grams per mole for the complete hydrochloride salt.
The free base form of the compound, represented by the molecular formula C₁₀H₉N₃O₃, exhibits a molecular weight of 219.20 grams per mole. This represents a difference of 36.46 grams per mole between the salt and free base forms, corresponding exactly to the addition of hydrogen chloride during salt formation. The elemental composition analysis reveals that carbon constitutes approximately 46.97% of the total molecular weight in the hydrochloride salt, while nitrogen accounts for 16.44%, oxygen represents 18.78%, hydrogen contributes 3.94%, and chlorine comprises 13.87% of the total mass. These compositional data are critical for analytical method development and purity assessment protocols.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O₃ | C₁₀H₉N₃O₃ |
| Molecular Weight (g/mol) | 255.66 | 219.20 |
| Chemical Abstracts Service Number | 1185302-68-4 | 1119452-20-8 |
| Carbon Content (%) | 46.97 | 54.79 |
| Nitrogen Content (%) | 16.44 | 19.17 |
| Oxygen Content (%) | 18.78 | 21.91 |
Crystallographic and Conformational Studies
While specific crystallographic data for this compound are not extensively documented in the available literature, the structural features can be analyzed through consideration of the individual heterocyclic components and their expected conformational behavior. The benzodioxole ring system typically adopts a planar conformation due to the aromatic character of the benzene ring and the constraint imposed by the methylenedioxy bridge. This planar arrangement is critical for maintaining optimal overlap of π-orbitals within the aromatic system and minimizing ring strain within the five-membered dioxole portion. The 1,2,4-oxadiazole heterocycle similarly tends toward planarity, as observed in related oxadiazole-containing compounds where the heterocyclic ring maintains coplanarity to maximize aromatic stabilization.
The methylene linker between the oxadiazole ring and the primary amine group introduces conformational flexibility to the overall molecular structure. This single-bond connection allows for rotation around the carbon-carbon bond, potentially leading to multiple low-energy conformations in solution. The presence of the hydrochloride salt formation significantly influences the conformational preferences through hydrogen bonding interactions between the protonated amine group and the chloride counterion. Such ionic interactions can stabilize specific conformations and influence the overall three-dimensional arrangement of the molecule in both solid-state and solution phases.
Computational studies on related benzodioxole-oxadiazole hybrid compounds suggest that the preferred conformation typically features the two heterocyclic systems oriented to minimize steric interactions while maximizing potential intramolecular stabilizing effects. The dihedral angle between the benzodioxole and oxadiazole planes is expected to deviate from coplanarity due to steric hindrance between the ring systems, with typical values ranging from 20 to 60 degrees based on similar molecular frameworks. The simplified molecular-input line-entry system representation NCC1=NOC(C2=CC=C(OCO3)C3=C2)=N1.[H]Cl provides insight into the connectivity pattern but does not convey the three-dimensional conformational preferences.
Role of the Benzodioxole-Oxadiazole Hybrid Scaffold
The benzodioxole-oxadiazole hybrid scaffold represents a sophisticated molecular framework that combines the distinct physicochemical and biological properties of two well-established heterocyclic systems. The benzodioxole moiety, also known as methylenedioxybenzene, contributes to the overall lipophilicity and metabolic stability of the compound while providing specific binding interactions through its electron-rich aromatic system. This structural feature has been extensively studied in pharmaceutical applications, where benzodioxole-containing compounds demonstrate enhanced bioavailability and target selectivity compared to their non-methylenedioxy analogs. The methylenedioxy bridge also serves as a conformational constraint that can influence the overall molecular shape and binding affinity to biological targets.
The 1,2,4-oxadiazole heterocycle within the hybrid scaffold contributes significantly to the compound's potential biological activity and chemical stability. Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The oxadiazole ring system is particularly valued in pharmaceutical chemistry due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. Studies on benzoxazole-oxadiazole analogues have shown promising results as acetylcholinesterase and butyrylcholinesterase inhibitors, with IC₅₀ values ranging from 5.80 to 7.60 against these enzymes. These findings suggest that the oxadiazole component can significantly contribute to the biological efficacy of hybrid compounds.
The combination of benzodioxole and oxadiazole moieties in a single molecular framework creates opportunities for synergistic effects that may not be achievable with either heterocycle alone. Recent investigations into hydrazones bearing 1,3,4-oxadiazole and benzodioxole heterocycles have demonstrated enhanced antibacterial and lipoxygenase enzyme inhibition activities compared to compounds containing only one of these structural elements. The hybrid scaffold design allows for optimization of multiple pharmacological parameters simultaneously, including potency, selectivity, and pharmacokinetic properties. Computational studies using frontier molecular orbital analysis and molecular electrostatic potential mapping have provided insights into the electronic properties and potential binding modes of these hybrid compounds.
The strategic positioning of the methylamine group as a linker between the two heterocyclic systems further enhances the versatility of this scaffold. The primary amine functionality can serve as a hydrogen bond donor in biological interactions and provides a site for further chemical modification through standard amine chemistry. The formation of the hydrochloride salt improves the compound's solubility and stability properties, making it more suitable for biological evaluation and potential pharmaceutical development. Current research trends indicate increasing interest in such hybrid scaffolds for the development of novel therapeutics, particularly in areas where traditional single-heterocycle approaches have shown limitations.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(16-13-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHWJOMKSGKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) , a protein kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Mode of Action
For instance, some compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cells.
Biochemical Analysis
Biochemical Properties
{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, this compound can modulate inflammatory responses and pain perception. Additionally, it interacts with tubulin, a protein that plays a crucial role in cell division, thereby affecting microtubule dynamics and cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, particularly in acute lymphoblastic leukemia and pancreatic cancer cell lines. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alters gene expression profiles, leading to reduced cell proliferation and increased cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This binding interaction is facilitated by the benzodioxole and oxadiazole rings, which fit into the enzyme’s active site. Additionally, the compound inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, thereby preventing microtubule formation and leading to cell cycle arrest. Changes in gene expression are mediated through the activation of transcription factors and epigenetic modifications, which alter the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of the compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes. As the dosage increases, the compound’s anticancer properties become more pronounced, leading to significant tumor regression in animal models of leukemia and pancreatic cancer. At high doses, the compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can lead to changes in energy production, biosynthesis, and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Additionally, its distribution can be influenced by factors such as blood flow, tissue permeability, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways. It can also be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations enable the compound to exert its effects on cellular processes, such as energy production, protein synthesis, and apoptosis.
Biological Activity
The compound {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride (CAS Number: 1185302-68-4) is a derivative of benzodioxole and oxadiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a unique combination of functional groups that contribute to its biological activity. The benzodioxole moiety is recognized for its role in various pharmacological applications, while the oxadiazole ring is often associated with antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 239.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that compounds containing the benzodioxole and oxadiazole structures exhibit a range of biological activities including:
- Antidiabetic Activity : Benzodioxole derivatives have shown potential as α-amylase inhibitors, which are crucial for managing blood glucose levels. For instance, related compounds have demonstrated IC50 values as low as 0.68 µM against α-amylase, indicating strong inhibitory effects .
- Anticancer Properties : Studies have highlighted the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. For example, one study reported significant activity against four different cancer cell lines with IC50 values ranging from 26 to 65 µM .
- Neuropharmacological Effects : Compounds like {[(1,3-benzodioxol-5-yl)methyl]methylamine hydrochloride} have been investigated for their influence on serotonin pathways, suggesting potential applications in treating psychological disorders .
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism and cancer cell proliferation.
- Cell Signaling Modulation : Interaction with receptors involved in cell signaling pathways could lead to altered cellular responses, particularly in cancer and diabetic conditions.
Case Study 1: Antidiabetic Potential
In a recent study involving streptozotocin-induced diabetic mice, a related compound demonstrated a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This highlights the potential of benzodioxole derivatives in diabetes management.
Case Study 2: Anticancer Efficacy
Another study assessed the cytotoxicity of various benzodioxole derivatives on human cancer cell lines using MTS assays. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride demonstrate activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
Emerging studies have pointed towards the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing functional polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Biochemical Research
Proteomics Research
The compound is used as a biochemical tool in proteomics research. It serves as a reagent for labeling proteins, facilitating the study of protein interactions and functions within biological systems . This application is crucial for understanding complex biological processes and disease mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on various analogs of this compound revealed that certain modifications to the benzodioxole structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a promising lead for antibiotic development.
Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration induced by oxidative stress in neuronal cells, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability. This suggests a potential therapeutic role in neurodegenerative disorders.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
- Lipophilicity: The benzodioxole group in the target compound contributes to moderate lipophilicity (LogP ~1.5–2.0), balancing membrane permeability and aqueous solubility.
- Hydrogen Bonding: The benzodioxole’s oxygen atoms (2 H-bond acceptors) and the amine (1 H-bond donor) create a polar surface area (~60 Ų), favoring interactions with polar biological targets. Comparatively, the ethyl-substituted analogue has fewer H-bond acceptors (4 vs. 5 in the target), reducing target affinity .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A typical route includes:
Step 1: Preparation of the amidoxime intermediate by reacting a nitrile derivative of the benzodioxolyl precursor with hydroxylamine hydrochloride under basic conditions.
Step 2: Cyclization of the amidoxime with an activated carboxylic acid derivative (such as an acid chloride or ester) to form the 1,2,4-oxadiazole ring. This step often requires heating and may use dehydrating agents or catalysts to facilitate ring closure.
Introduction of the Methylamine Side Chain
The methylamine substituent at the 3-position of the oxadiazole ring can be introduced by:
Nucleophilic substitution: Using a suitable leaving group (e.g., halogen or tosylate) at the methyl position, followed by reaction with methylamine to afford the amine.
Reduction of a nitrile or imine intermediate: Where a nitrile substituent on the oxadiazole ring is reduced to the corresponding amine using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or ether, to improve stability and facilitate purification.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | Benzodioxolyl nitrile + NH2OH·HCl, base, heat | Amidoxime intermediate |
| 2 | Cyclization | Amidoxime + acid chloride/ester, heat, catalyst | 1,2,4-Oxadiazole ring formation |
| 3 | Amination | Halomethyl oxadiazole + methylamine, solvent | Introduction of methylamine substituent |
| 4 | Salt formation | Treatment with HCl in ethanol or ether | {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride |
Research Findings and Optimization
Cyclization Efficiency: Studies indicate that the choice of cyclization conditions significantly affects yield and purity. Using acid chlorides under reflux in polar aprotic solvents like DMF or DMSO improves ring closure efficiency.
Amine Introduction: Nucleophilic substitution with methylamine is favored due to mild conditions and high selectivity. Alternative methods involving reduction of nitrile intermediates require careful control to avoid over-reduction.
Salt Formation: The hydrochloride salt form enhances compound stability and crystallinity, facilitating handling and storage.
Analytical Data Supporting Preparation
Molecular Weight: 255.66 g/mol (confirmed by mass spectrometry).
Molecular Formula: C10H10ClN3O3.
Spectroscopic Characterization: NMR and IR spectroscopy confirm the presence of the oxadiazole ring, benzodioxol moiety, and methylamine group.
Purity Assessment: HPLC and elemental analysis verify the purity and composition of the hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Amidoxime formation | NH2OH·HCl, base (e.g., NaOH), 60-80°C, 4-6 h |
| Cyclization | Acid chloride, DMF or DMSO, reflux, 6-12 h |
| Amination | Methylamine (excess), solvent (ethanol/DMF), RT to 50°C, 2-4 h |
| Salt formation | HCl (gas or solution), ethanol, 0-25°C, 1-2 h |
| Yield | Overall 50-75% depending on optimization |
| Purity | >98% by HPLC |
Q & A
Q. What are the optimized synthetic routes for {[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:
Cyclization : Reacting 3,4-methylenedioxyphenylacetonitrile with hydroxylamine to form an amidoxime intermediate.
Oxadiazole Formation : Condensation with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions.
Amine Functionalization : Introducing the methylamine group via reductive amination or nucleophilic substitution.
Salt Formation : Treatment with HCl to yield the hydrochloride salt.
Q. Key Considerations :
- Reaction temperature and solvent polarity significantly affect oxadiazole ring stability.
- Purification via silica gel chromatography or recrystallization is critical for isolating high-purity crystals .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NH₂OH·HCl, EtOH, reflux | 65–75 | |
| Oxadiazole Formation | Chloroacetyl chloride, DMF, 80°C | 50–60 | |
| Amine Introduction | NaBH₄, MeOH, RT | 70–80 |
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯N hydrogen bonds in crystal packing) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and oxadiazole (δ 8.2–8.5 ppm for aromatic protons) moieties.
- MS : ESI-MS provides molecular ion peaks matching the theoretical m/z (e.g., [M+H]⁺ = 306.08).
- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer: Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀.
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
Q. Experimental Design :
- Use randomized block designs with triplicates to minimize variability .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer: SAR studies involve:
Derivatization : Modifying substituents on the benzodioxole (e.g., halogens, methoxy groups) or oxadiazole (e.g., alkyl chains).
Biological Evaluation : Comparing IC₅₀/MIC across derivatives to identify pharmacophores.
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .
Q. Case Study :
- Electron-withdrawing groups on benzodioxole enhance antimicrobial activity by 2–3 fold .
Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?
Methodological Answer:
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of serum albumin (e.g., BSA) to assess binding constants (Kₐ ≈ 10⁴–10⁵ M⁻¹) .
- Circular Dichroism (CD) : Detect conformational changes in DNA or enzymes upon compound binding.
- EPR Spectroscopy : Identify radical intermediates in redox-active pathways .
Q. How can environmental fate and ecotoxicological impacts be assessed?
Methodological Answer:
- Biodegradation Studies : OECD 301F test to measure % degradation in activated sludge over 28 days.
- Ecotoxicology :
- Acute Toxicity : Daphnia magna 48-hr LC₅₀ assays.
- Bioaccumulation : Log Kow values calculated via shake-flask method .
Q. Table 2: Environmental Data
| Parameter | Method | Result |
|---|---|---|
| Log Kow | Shake-flask | 2.1 ± 0.3 |
| BCF (Fish) | OECD 305 | 98 L/kg |
| Soil Adsorption | Batch equilibrium | Kd = 3.5 L/kg |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
- Replication : Standardize assay protocols (e.g., cell passage number, incubation time).
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀ with 95% confidence intervals .
Q. Example :
- Discrepancies in cytotoxicity (IC₅₀ = 10–50 µM) may arise from differences in cell viability endpoints (MTT vs. ATP assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
